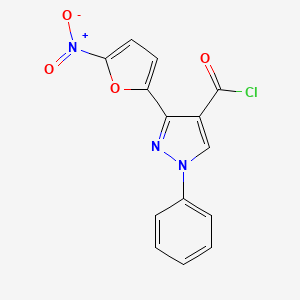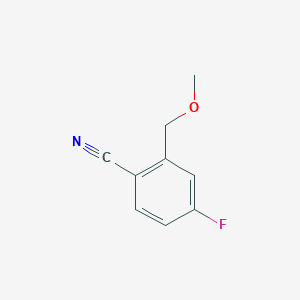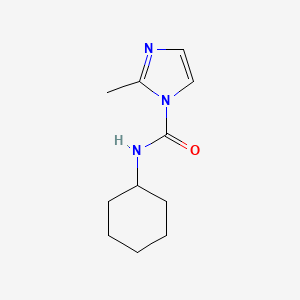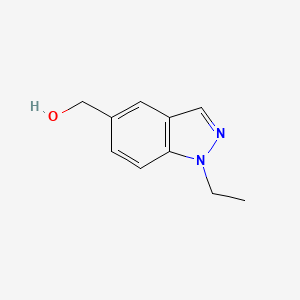![molecular formula C18H24Cl2N2O4 B8537447 tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate](/img/structure/B8537447.png)
tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a 3,5-dichlorobenzyl moiety. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((((3,5-dichlorobenzyl)oxy)carbonyl)amino)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a tert-butyl carbamate group. This is followed by the introduction of the 3,5-dichlorobenzyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxylate ester.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-((((3,5-dichlorobenzyl)oxy)carbonyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate is unique due to the presence of the 3,5-dichlorobenzyl group, which imparts specific chemical and biological properties. This makes it particularly useful in applications where selective binding or specific reactivity is required.
Propriétés
Formule moléculaire |
C18H24Cl2N2O4 |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24Cl2N2O4/c1-18(2,3)26-17(24)22-6-4-15(5-7-22)21-16(23)25-11-12-8-13(19)10-14(20)9-12/h8-10,15H,4-7,11H2,1-3H3,(H,21,23) |
Clé InChI |
UOPXBKBBKNKTIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyloxy-2-propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B8537392.png)
![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B8537406.png)



![6-[(4,4,4-Trifluorobutyl)carbamoyl]nicotinic acid](/img/structure/B8537417.png)
![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B8537419.png)
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8537426.png)
![6'-(3-Fluoropropoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8537432.png)

![2-(5-oxopyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B8537452.png)
![2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B8537457.png)
![3-Benzyl7-(tert-butyl)3,7-diazabicyclo[4.1.0]heptane-3,7-dicarboxylate](/img/structure/B8537460.png)
